Epinodosin

Vue d'ensemble

Description

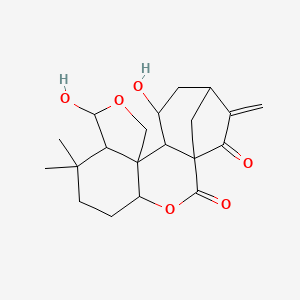

Epinodosin is a diterpenoid . It has shown antibacterial and antitumor biological characteristics .

Synthesis Analysis

Epinodosin has been isolated from Rabdosia serra and identified by UV, NMR, IR, and MS . It has been found to have an effective inhibitory effect on esophageal squamous cell carcinoma (ESCC) .

Molecular Structure Analysis

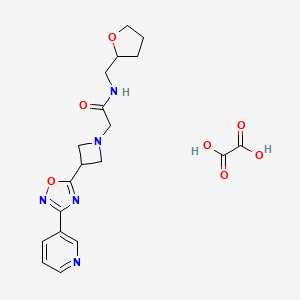

The Epinodosin molecule contains a total of 56 bond(s). There are 30 non-H bond(s), 3 multiple bond(s), 3 double bond(s), 2 five-membered ring(s), 3 six-membered ring(s), 1 seven-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 eleven-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aliphatic), 2 hydroxyl group(s) .

Chemical Reactions Analysis

Epinodosin has been found to have moderate cytotoxicity against HL-60 cells with an IC50 value of 10.4 μM . It has also been found to suppress the proliferation, invasion, and migration of ESCC cells .

Physical And Chemical Properties Analysis

Epinodosin has a molecular weight of 362.42 and a formula of C20H26O6 . It is recommended to be stored at -20°C for 3 years in powder form and at 4°C for 2 years in solvent .

Applications De Recherche Scientifique

Regulation of Root Growth in Seedlings

Epinodosin, an ent-kaurane diterpenoid isolated from Isodon japonica, has shown significant effects on root growth in Lactuca sativa L. seedlings. At lower concentrations (25–100 μM), epinodosin promotes root growth, whereas higher concentrations (150–200 μM) inhibit it. The substance affects both the length of cells in the mature region and the mitotic activity of meristematic cells in seedling root tips, with higher levels causing DNA damage in these cells (Ding et al., 2010).

Pharmacokinetic Study of Isodon serra Extract

A study developed and validated a sensitive LC-MS/MS method for identifying and quantifying epinodosin and related compounds in rat plasma. This method was instrumental in investigating the pharmacokinetics of Isodon serra extract, offering insights into the behavior of epinodosin within biological systems (Du et al., 2011).

Chemical Constituents and Allelopathic Potential

Research on Isodon japonica identified epinodosin as one of its chemical constituents. The study highlighted epinodosin's dual role in influencing plant growth, showing stimulatory effects at lower concentrations and inhibitory effects at higher concentrations. This dual action suggests epinodosin's potential as an allelochemical with ecological significance (Yan Ju-ming, 2010).

Molecular Structure and Vibrational Bands

A study focused on the molecular structure and vibrational and NMR spectra of epinodosin, an enmein type diterpenoid. Using theoretical and experimental approaches, researchers analyzed the molecular electronic properties of epinodosin, contributing to a deeper understanding of its chemical characteristics (Wang et al., 2014).

Propriétés

IUPAC Name |

9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYJEEIAFBHYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60330613 | |

| Record name | NODOSIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,14-Dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |

CAS RN |

10391-09-0 | |

| Record name | NODOSIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NODOSIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-5-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2778519.png)

![2-[1-[2-(Triazol-1-yl)ethyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2778520.png)

![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2778521.png)

![4-ethoxy-3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2778523.png)

![(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2778529.png)

![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal](/img/structure/B2778537.png)

![3-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2778538.png)